molecular formula C12H15ClN2O B13722468 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride CAS No. 1171009-26-9

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride

Katalognummer: B13722468
CAS-Nummer: 1171009-26-9
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: OMRRBZDYJBNLGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride typically involves the reaction of 2-amino-3-ethyl-7-methoxyquinoline with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a quinoline derivative with additional oxygen atoms, while reduction could yield a more hydrogenated form of the compound .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: The compound can be used in biological assays to investigate its effects on different biological pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of drug development.

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethyl-7-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-ethylquinoline: Lacks the methoxy group at the 7-position.

    2-Amino-7-methoxyquinoline: Lacks the ethyl group at the 3-position.

    3-Ethyl-7-methoxyquinoline: Lacks the amino group at the 2-position.

Uniqueness

2-Amino-3-ethyl-7-methoxyquinoline hydrochloride is unique due to the presence of all three functional groups (amino, ethyl, and methoxy) in specific positions on the quinoline ring. This unique combination of functional groups contributes to its distinct chemical properties and reactivity, making it valuable for research purposes .

Eigenschaften

CAS-Nummer

1171009-26-9

Molekularformel

C12H15ClN2O

Molekulargewicht

238.71 g/mol

IUPAC-Name

3-ethyl-7-methoxyquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI-Schlüssel

OMRRBZDYJBNLGD-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C2C=C(C=CC2=C1)OC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.